4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
4-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a propoxy group attached to a quinoline ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 8-propoxyquinoline-5-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted benzamides. These products can further undergo additional transformations to yield a wide range of functionalized compounds .
Scientific Research Applications
4-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide include:
- 4-Fluoro-N-(8-quinolinyl)benzamide
- 4-Fluoro-N-(5-quinolinyl)benzamide
- This compound derivatives with different substituents on the quinoline ring .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the propoxy group on the quinoline ring can modulate its interaction with biological targets .
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-fluoro-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17FN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
CBDNOYZKJLQOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)F)C=CC=N2 |
Origin of Product |
United States |
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